[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, structurally related to the requested compound, was synthesized using a 1,3-dipolar cycloaddition reaction, highlighting the involvement of triazole in complex organic syntheses (Aouine, El Hallaoui, & Alami, 2014).
- Chemical Interactions and Structure : Another compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, showcases the structural intricacies and the importance of intermolecular interactions such as O1–H1···N3′ in stabilizing molecular conformation, indicative of the nuanced interactions in triazole derivatives (Heng-Shan Dong & Guoyong Huo, 2009).
Biochemical Properties and Applications
- Enzyme Inhibition : A derivative starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize compounds with notable lipase and α-glucosidase inhibition, demonstrating the potential therapeutic applications of these compounds in metabolic disorders (O. Bekircan, S. Ülker, & E. Menteşe, 2015).
- Optical and Nonlinear Properties : The nonlinear optical (NLO) properties of triazole Schiff bases were studied, revealing their potential in photonics and as materials with specialized optical functionalities (Soumeya Maza et al., 2020).
Material Science and Catalysis
- Surfactant and Catalysis : Amphiphilic tris(triazolyl)amines with poly(ethylene glycol) were examined as bi-functional surfactants and N donor ligands for copper-catalyzed aerobic oxidation of alcohols, illustrating the compound's utility in enhancing reaction efficiency in aqueous solutions (Vasut Nakarajouyphon et al., 2022).
- Material Synthesis and Characterization : The synthesis and structural characterization of isostructural compounds involving 1H-1,2,3-triazol-4-yl further demonstrates the chemical versatility and the importance of understanding molecular arrangements for potential material applications (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that nitrogen-containing compounds like this one can undergo reactions with electrophiles, leading to the formation of products such as oximes .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown inhibitory activity against certain viruses .
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHKZKOHFRRJMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226685 | |
Record name | 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-36-4 | |
Record name | 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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